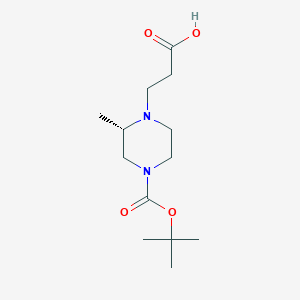
(S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, a common protecting group used in organic synthesis, particularly for amino acids and peptides . The molecule also contains a piperazine ring, which is a common motif in pharmaceuticals and other bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of an amino group using a Boc-protecting group . The exact synthetic route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a Boc-protected amino group, and a carboxylic acid group . The exact structure would need to be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the protected amine . The carboxylic acid group can participate in various reactions such as esterification and amide bond formation.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups like the carboxylic acid would increase its solubility in polar solvents .科学的研究の応用
Metabolism and Pharmacokinetics
Studies on related compounds have focused on their metabolism and pharmacokinetics. For example, the disposition and metabolism of GSK2251052, a novel boron-containing antibiotic that inhibits bacterial leucyl tRNA synthetase, have been extensively studied. This research involved analyzing how the drug is processed within the human body, including its absorption, distribution, metabolism, and excretion, highlighting the importance of understanding the pharmacokinetic properties of new chemical entities (G. Bowers et al., 2013).
Toxicology and Safety Assessment
Research applications also extend to toxicology and safety assessment, where compounds are evaluated for their potential health risks. The study of metabolites of synthetic fragrances like lysmeral in urine samples illustrates the effort to understand the exposure and potential toxic effects of chemicals widely used in consumer products. Such studies are crucial for assessing the safety of chemical compounds before their approval for use in the market (Aline Murawski et al., 2020).
Biomonitoring and Environmental Health
Biomonitoring studies represent another important application, where the presence of chemical compounds and their metabolites in biological specimens is monitored to assess environmental and occupational exposures. This research helps in understanding the extent of human exposure to various chemicals and aids in the development of strategies to minimize potential health risks. For instance, studies have monitored the exposure of Finnish farm workers to phenoxy acid herbicides, providing valuable data on occupational exposure to hazardous chemicals (A. Manninen et al., 1986).
作用機序
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry as a protecting group for amines .
Mode of Action
The mode of action of this compound is likely related to its Boc group. The Boc group is a carbamate, which is an ester of carbamic acid . It is used to protect amines during chemical reactions, preventing them from reacting with other compounds until the Boc group is removed . The removal of the Boc group is typically achieved with a strong acid such as trifluoracetic acid (TFA) .
Biochemical Pathways
The compound’s boc group plays a crucial role in the synthesis of peptides, suggesting that it may be involved in protein synthesis and other related biochemical pathways .
Pharmacokinetics
The boc group is known to be cleaved under acidic conditions, which could potentially affect the compound’s bioavailability .
Result of Action
The removal of the boc group can lead to the exposure of the protected amine, allowing it to participate in further chemical reactions .
Action Environment
The action of (S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid can be influenced by environmental factors such as pH. The Boc group is stable under basic conditions but can be cleaved under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be affected by the acidity or alkalinity of its environment.
Safety and Hazards
特性
IUPAC Name |
3-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-10-9-15(12(18)19-13(2,3)4)8-7-14(10)6-5-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDJNKSAVVRASP-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B2821995.png)
![tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2821996.png)
![N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821998.png)


![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2822005.png)
![(1R,2R)-2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2822007.png)

![Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B2822011.png)



